GAC0003A4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GAC0003A4 is a novel small-molecule modulator of liver X receptors (LXRs), specifically functioning as an inverse agonist. Liver X receptors are ligand-dependent transcription factors that play a crucial role in regulating cholesterol and phospholipid metabolism. This compound has shown significant potential in cancer therapeutics, particularly in targeting pancreatic ductal adenocarcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GAC0003A4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification processes .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is typically produced in bulk quantities using automated synthesis and purification systems. The final product undergoes rigorous quality control tests to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions
GAC0003A4 primarily undergoes:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
GAC0003A4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study liver X receptor modulation and its effects on lipid metabolism.
Biology: Investigated for its role in regulating gene expression and metabolic pathways in various cell types.
Medicine: Explored as a potential therapeutic agent for treating advanced pancreatic cancers and other refractory malignancies.
Industry: Utilized in the development of new drugs targeting liver X receptors and related metabolic pathways
Mechanism of Action
GAC0003A4 functions as an inverse agonist of liver X receptors, specifically targeting the LXRβ subtype. It inhibits the transcriptional activity of LXR proteins and promotes the degradation of LXRβ proteins. This leads to the downregulation of LXR target genes and pathways involved in cholesterol and phospholipid metabolism. Additionally, this compound induces programmed cell death mechanisms, including apoptosis and necroptosis, in pancreatic ductal adenocarcinoma cells .
Comparison with Similar Compounds
Similar Compounds
GAC0001E5: Another LXR inverse agonist with similar antitumor activity.
SR9243: An LXR inverse agonist that selectively targets lipogenesis and the Warburg effect.
AZ876: A potent and highly selective LXR agonist.
Uniqueness
GAC0003A4 is unique in its dual function as an LXR inverse agonist and degrader. It not only inhibits the transcriptional activity of LXR proteins but also promotes their degradation, leading to more effective downregulation of LXR-mediated pathways. This dual mechanism of action makes this compound a promising candidate for targeting advanced pancreatic cancers and other refractory malignancies .
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O3/c1-15-6-4-5-7-19(15)21-8-10-22(11-9-21)20(23)16-12-17(24-2)14-18(13-16)25-3/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
YOXCWYCROVRVBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.